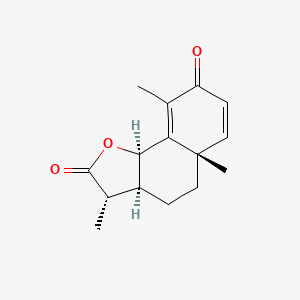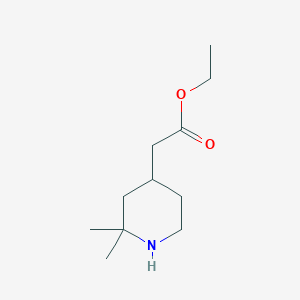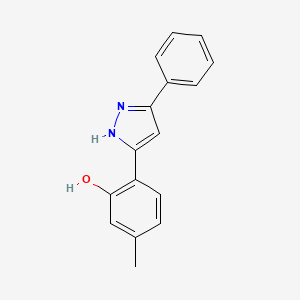
6,11-alpha(H)-Santonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-alpha(H)-Santonin is a natural product found in Artemisia diffusa with data available.
Aplicaciones Científicas De Investigación
Role in Inflammation and Immune Response
6,11-alpha(H)-Santonin's influence on the immune system is noted, particularly in the context of inflammation. Studies indicate that compounds like 6,11-alpha(H)-Santonin may have a role in modulating inflammatory responses, which is a critical aspect of immune function. This modulation could be pivotal in the treatment or management of inflammatory diseases. For instance, cytokines such as TNF-alpha and IL-6 are significantly higher in depressed subjects, hinting at the activation of the inflammatory response system in depression. This suggests a potential therapeutic application of 6,11-alpha(H)-Santonin in managing depression-linked inflammation (Dowlati et al., 2010). Similarly, the alpha and theta classes of defensins, key components of the innate immune system, also underscore the importance of molecules like 6,11-alpha(H)-Santonin in immune defense mechanisms (Zhao & Lu, 2014).
Antioxidant Properties
The potential antioxidant capacity of 6,11-alpha(H)-Santonin is noteworthy. Antioxidants play a crucial role in neutralizing free radicals and preventing cellular damage. The detailed review of various tests used to determine antioxidant activity, such as the ORAC and HORAC tests, emphasizes the significance of understanding and measuring the antioxidant potential of compounds like 6,11-alpha(H)-Santonin, which could have extensive applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Photocatalytic Applications
In the field of renewable energy and environmental remediation, the photocatalytic activity of certain compounds is of significant interest. Materials with a lower band gap, like α-Fe2O3, exhibit good photocatalytic activity, and 6,11-alpha(H)-Santonin may also possess similar properties, potentially absorbing a large portion of the visible solar spectrum. This property could make it a promising candidate for applications in photocatalytic water treatment and water splitting, marking its importance in the efficient utilization of solar energy (Mishra & Chun, 2015).
Molecular Imaging and Biomarker Applications
The role of molecular imaging in cancer detection and treatment is increasingly recognized. Integrin family members are significant in tumor angiogenesis, and imaging integrin expression is crucial for early lesion detection and monitoring therapeutic efficacy against cancer. Compounds like 6,11-alpha(H)-Santonin, with potential biomarker properties, can be instrumental in developing novel imaging agents, thereby contributing to personalized medicine and enhancing cancer treatment outcomes (Cai, Niu, & Chen, 2008).
Propiedades
Número CAS |
1618-78-6 |
|---|---|
Nombre del producto |
6,11-alpha(H)-Santonin |
Fórmula molecular |
C18H20N2S |
Peso molecular |
0 |
Nombre IUPAC |
(3S,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13+,15-/m0/s1 |
SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]thiophene-2-carboxamide](/img/no-structure.png)

